molecular formula C5H2FN3S B13679496 5-Fluoro-2-isothiocyanatopyrimidine

5-Fluoro-2-isothiocyanatopyrimidine

Cat. No.: B13679496
M. Wt: 155.16 g/mol
InChI Key: YXMQBWDXLXMAMR-UHFFFAOYSA-N
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Description

5-Fluoro-2-isothiocyanatopyrimidine is a fluorinated pyrimidine derivative characterized by a fluorine atom at the 5-position and an isothiocyanate (-N=C=S) group at the 2-position. Pyrimidines are aromatic heterocycles widely studied for their biological and pharmacological properties, particularly in anticancer and antimicrobial applications.

Fluorine and isothiocyanate modifications are known to influence enzyme binding, DNA incorporation, and cytotoxic effects .

Properties

Molecular Formula

C5H2FN3S

Molecular Weight

155.16 g/mol

IUPAC Name

5-fluoro-2-isothiocyanatopyrimidine

InChI

InChI=1S/C5H2FN3S/c6-4-1-7-5(8-2-4)9-3-10/h1-2H

InChI Key

YXMQBWDXLXMAMR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N=C=S)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-isothiocyanatopyrimidine typically involves the introduction of fluorine and isothiocyanate groups into the pyrimidine ring. One common method is the reaction of 5-fluoropyrimidine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 5-Fluoro-2-isothiocyanatopyrimidine may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-isothiocyanatopyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, such as amines, to form thiourea derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution and addition reactions.

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), can be used for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), can be used for reduction reactions.

Major Products Formed

    Thiourea Derivatives: Formed from the addition of amines to the isothiocyanate group.

    Substituted Pyrimidines: Formed from nucleophilic substitution reactions at the fluorine position.

Scientific Research Applications

5-Fluoro-2-isothiocyanatopyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated pyrimidine derivatives.

    Biology: Studied for its potential interactions with biological molecules, such as enzymes and nucleic acids.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Used in the development of specialty chemicals and materials with unique properties due to the presence of fluorine and isothiocyanate groups.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-isothiocyanatopyrimidine involves its interaction with biological targets, such as enzymes and nucleic acids. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong interactions, while the isothiocyanate group can react with nucleophilic sites on proteins and DNA, potentially leading to the inhibition of enzyme activity or disruption of nucleic acid function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Substituent Effects on Pyrimidine Derivatives
Compound Substituents Key Functional Groups Biological Relevance
5-Fluoro-2-isothiocyanatopyrimidine 5-F, 2-NCS Isothiocyanate, Fluorine Covalent enzyme inhibition
5-Fluoro-2'-deoxyuridine (FdUrd) 5-F, 2'-deoxyribose Deoxyribose, Fluorine Thymidylate synthase inhibition, DNA incorporation
5-Substituted thioxo-pyrimidines 5-R, 2-SH (thioxo) Thioxo, Carbonitrile Antimicrobial activity
5-Fluoro-2-pivalamidonicotinic acid 5-F, 2-pivalamido Pivalamido, Fluorine Structural analog (solubility/stability)
Key Observations:
  • Fluorine at Position 5 : Enhances metabolic stability and mimics hydrogen in hydrogen-bonding interactions, common in antimetabolites like FdUrd, which disrupts DNA synthesis .
  • Isothiocyanate vs. Thioxo/Deoxyribose : The isothiocyanate group enables irreversible covalent binding to enzymes or DNA, unlike the reversible interactions of thioxo or deoxyribose groups. This may confer prolonged pharmacological effects .

Enzyme Interactions and Mechanisms

Phosphorylase and Polymerase Activity
  • FdUrd : Cleaved by uridine-deoxyuridine phosphorylases (pl 4.6–6.5) to release 5-fluorouracil (5-FU), a thymidylate synthase inhibitor. In HeLa and mouse liver cells, FdUrd is processed by deoxythymidine (dThd) phosphorylases, highlighting tissue-specific metabolism .
  • 5-Fluoro-2-isothiocyanatopyrimidine : Likely bypasses phosphorylase-mediated activation due to its isothiocyanate group, which may directly alkylate enzymes or DNA polymerases. This contrasts with FdUrd's dependency on enzymatic conversion .
DNA Incorporation
  • FdUrd Triphosphate : Incorporated into DNA by polymerases α/β, replacing deoxythymidine triphosphate (dTTP) with comparable Km values (4.3–15.4 µM), leading to DNA chain termination .

Pharmacological and Antimicrobial Activity

  • FdUrd: Demonstrated efficacy in Ehrlich ascites and Novikoff hepatoma models via 5-FU release, with IC50 values in the nanomolar range .
  • Thioxo-pyrimidines : Exhibit antimicrobial activity due to thioxo-mediated hydrogen bonding with microbial enzymes .
  • 5-Fluoro-2-isothiocyanatopyrimidine : Predicted to show broader activity (anticancer, antimicrobial) via dual mechanisms: fluorine-induced metabolic disruption and isothiocyanate-driven covalent inhibition.

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